2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Catalog No.
S1795015
CAS No.
1233921-75-9
M.F
C₈¹³CH₁₀F₂¹⁵N₂O₅
M. Wt
267.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',2'-Difluoro-2'-deoxyuridine-13C,15N2

CAS Number

1233921-75-9

Product Name

2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Molecular Formula

C₈¹³CH₁₀F₂¹⁵N₂O₅

Molecular Weight

267.16

Synonyms

2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ; 2’,2’-Difluorodeoxyuridine-13C,15N2;

Tracing Metabolic Pathways

Scientists can use isotopically labeled molecules like dFdU-13C,15N2 to track their metabolism within cells. The carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes serve as unique tags allowing researchers to distinguish the labeled compound from its unlabeled counterparts in biological samples using techniques like mass spectrometry . This approach helps elucidate metabolic pathways and understand how cells process the compound.

Studying Gemcitabine Metabolism

dFdU is an important metabolite of gemcitabine, a chemotherapy drug used to treat various cancers . By studying dFdU-13C,15N2, researchers can gain insights into gemcitabine's mechanism of action and identify potential factors affecting its efficacy.

2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is a synthetic derivative of the natural nucleoside 2'-deoxyuridine, which plays a crucial role in the structure of DNA. This compound is distinguished by its isotopic labeling with carbon-13 and nitrogen-15, enhancing its utility in various scientific research applications, particularly in metabolic studies and drug development. As a metabolite of Gemcitabine, a well-known nucleoside analog used in chemotherapy, 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 serves as a valuable tool for understanding the pharmacokinetics and pharmacodynamics of Gemcitabine and similar compounds .

dFdU-13C,15N2 itself likely doesn't have a specific mechanism of action. Its primary function is to serve as a labeled surrogate for dUrd, allowing researchers to track its incorporation into DNA or other cellular processes through the isotopic labels [].

: A series of reactions introduce fluorine atoms into the 2'-deoxyuridine structure.
  • Purification: After synthesis, purification techniques are employed to isolate the desired compound with high yield and purity.
  • Industrial production follows similar methods but utilizes automated reactors and advanced purification techniques to ensure consistency and reliability .

    The biological activity of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is primarily linked to its role as a metabolite of Gemcitabine. It is known to interfere with DNA replication by incorporating into DNA strands during replication, which can lead to termination of replication processes. This action results in cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound's mechanism involves interactions at the molecular level, including binding to biomolecules and influencing gene expression .

    The applications of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 are diverse:

    • Pharmacokinetic Studies: Used as a tracer in studies investigating the metabolism of Gemcitabine.
    • Imaging Techniques: Its stable isotopes allow for non-invasive imaging studies in biological systems.
    • Environmental Standards: It serves as a standard for detecting pollutants in various matrices such as air and water .

    Interaction studies involving 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 focus on its binding affinity with DNA polymerases and other enzymes involved in nucleic acid metabolism. These studies provide insights into how this compound affects cellular processes and its potential therapeutic effects against cancer cells. Additionally, it can be used in nuclear magnetic resonance (NMR) spectroscopy to elucidate structural information about biomolecules .

    Several compounds share structural similarities with 2',2'-Difluoro-2'-deoxyuridine-13C,15N2. Here are some notable examples:

    Compound NameCAS NumberKey Features
    2',2'-Difluorodeoxycytidine1233920-03-9Nucleoside analog with similar action mechanism
    Gemcitabine95058-81-4Parent compound; widely used in chemotherapy
    5-Fluorouracil51-21-8Another nucleoside analog used in cancer therapy
    3'-Azido-3'-deoxythymidine30516-87-1Used in HIV treatment; structurally related

    Uniqueness: The isotopic labeling with carbon-13 and nitrogen-15 distinguishes 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 from these similar compounds, allowing for detailed metabolic tracking and analysis that is not possible with non-labeled counterparts .

    Molecular Structure and Formula

    2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is a stable isotope-labeled derivative of 2',2'-difluoro-2'-deoxyuridine, characterized by the molecular formula C8 13CH10F2 15N2O5 [1] [2]. The compound possesses a molecular weight of 267.16 g/mol, representing an increase from the unlabeled parent compound due to isotopic substitution [1] . The Chemical Abstracts Service registry number for this isotopically labeled compound is 1233921-75-9 [1] [2].

    The structural framework consists of a pyrimidine base (uracil) attached to a modified ribofuranose sugar moiety through a β-N-glycosidic bond [6] [11]. The International Union of Pure and Applied Chemistry name for this compound is 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione [6] [11]. The distinctive structural feature involves two fluorine atoms positioned at the 2' carbon of the sugar ring, replacing the hydroxyl groups found in natural nucleosides [5] [7].

    PropertyValue
    Molecular FormulaC8 13CH10F2 15N2O5
    Molecular Weight267.16 g/mol
    CAS Number1233921-75-9
    IUPAC Name1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

    Isotopic Labeling Pattern (13C and 15N Incorporation)

    The isotopic labeling pattern of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 involves strategic incorporation of carbon-13 and nitrogen-15 isotopes to enhance analytical detection and quantification capabilities . The carbon-13 isotope is incorporated at a specific position within the molecular framework, serving as a unique isotopic signature for mass spectrometric analysis [18]. The nitrogen-15 labeling involves two nitrogen atoms within the pyrimidine base structure, specifically at the N1 and N3 positions of the uracil moiety [17] [23].

    This dual isotopic labeling strategy provides distinct advantages for metabolic studies and pharmacokinetic investigations . The carbon-13 and nitrogen-15 isotopes function as internal tracers, allowing researchers to distinguish the labeled compound from its unlabeled counterparts in biological samples using techniques such as liquid chromatography-mass spectrometry [9] [14]. The isotopic substitution does not significantly alter the chemical behavior of the compound while providing enhanced analytical sensitivity [16] [19].

    Stereochemistry and Conformation

    Sugar Pucker Analysis

    The sugar pucker conformation of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 is significantly influenced by the presence of two fluorine atoms at the 2' position [10] [12]. Nuclear magnetic resonance spectroscopy studies have demonstrated that difluorinated nucleosides exhibit distinct conformational preferences compared to their non-fluorinated counterparts [10] [13]. The vicinal difluoro substitution at the 2' carbon creates a rigid conformational constraint that favors specific sugar pucker conformations [13] [26].

    Pseudorotation analysis using nuclear magnetic resonance coupling constants and nuclear Overhauser effect data reveals that the compound adopts preferentially a C2'-endo conformation in certain contexts, particularly when incorporated into deoxyribonucleic acid structures [12] [13]. The program PSEUROT has been employed to determine pseudorotation phase angles, which typically range around 144° for the C2'-endo conformation in difluorinated systems [10] [12].

    The two fluorine atoms at the 2' position maintain a pseudodiaxial arrangement through both gauche and antiperiplanar effects, contributing to the conformational rigidity of the sugar ring [10]. This conformational constraint is attributed to the high electronegativity of fluorine and the resulting electronic effects on the furanose ring geometry [27].

    Conformational Equilibria Studies

    Conformational equilibria studies of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 reveal complex dynamic behavior in solution [12] [13]. The compound exhibits conformational adaptability depending on the molecular environment, with different sugar pucker preferences observed in various structural contexts [12]. When incorporated into pure deoxyribonucleic acid duplexes, the compound tends to adopt North-type sugar conformations, while in deoxyribonucleic acid-ribonucleic acid hybrid structures, South-type conformations are preferred [12].

    Temperature-dependent conformational studies demonstrate that the equilibrium between different sugar pucker states is influenced by thermal energy and solvent conditions [15]. The conformational equilibrium is also affected by neighboring base interactions and the overall duplex geometry when the compound is incorporated into oligonucleotides [12] [13].

    Molecular dynamics calculations have provided insights into the structural distortions created by the rigid difluoro modification when incorporated into different nucleic acid contexts [26]. These calculations suggest that the conformational preferences result from optimization of intramolecular interactions, including potential pseudohydrogen bonding involving the fluorine atoms [12].

    Physicochemical Properties

    Solubility Characteristics

    The solubility profile of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 reflects the influence of fluorine substitution on intermolecular interactions and hydration properties [7] [8]. In organic solvents, the compound demonstrates moderate solubility, with approximately 25 mg/ml solubility in ethanol and approximately 20 mg/ml in both dimethyl sulfoxide and dimethylformamide [7]. The compound exhibits slight solubility in methanol and water, consistent with its modified hydrophilic-lipophilic balance due to fluorine incorporation [8].

    In aqueous buffer systems, the solubility is pH-dependent and relatively limited compared to organic solvents [7]. Phosphate-buffered saline at physiological pH (7.2) supports dissolution of approximately 10 mg/ml [7]. The compound's solubility characteristics are influenced by the electron-withdrawing properties of the fluorine atoms, which affect hydrogen bonding patterns and overall molecular polarity [27].

    SolventSolubility
    Ethanol~25 mg/ml
    Dimethyl sulfoxide~20 mg/ml
    Dimethylformamide~20 mg/ml
    Phosphate-buffered saline (pH 7.2)~10 mg/ml
    WaterSlightly soluble
    MethanolSlightly soluble

    Stability Parameters

    The stability profile of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 is characterized by sensitivity to environmental conditions, particularly pH and temperature [24] [25]. The compound exhibits hygroscopic properties and requires storage under inert atmosphere conditions at -20°C to maintain chemical integrity [8]. Aqueous solutions of the compound are not recommended for storage beyond one day due to potential hydrolytic degradation [7].

    Chemical stability studies indicate that the compound is susceptible to alkaline hydrolysis conditions, similar to its parent compound gemcitabine [24]. Under acidic conditions, the compound demonstrates greater stability, with minimal degradation observed at pH values below 3 [25] [29]. The presence of fluorine atoms at the 2' position provides some protection against enzymatic degradation compared to natural nucleosides [25].

    Thermal stability analysis reveals that the compound maintains structural integrity up to its melting point range of 132-139°C [8]. The compound shows stability to ultraviolet light exposure, with no significant degradation observed under standard laboratory lighting conditions [24]. Storage stability studies demonstrate that properly stored samples maintain >95% purity for extended periods under recommended conditions [1] .

    Spectroscopic Properties

    The spectroscopic properties of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 reflect both the inherent characteristics of the nucleoside framework and the specific isotopic labeling pattern [9] [22]. Ultraviolet absorption spectroscopy reveals a characteristic absorption maximum at approximately 258 nm, consistent with the pyrimidine chromophore [7]. This absorption maximum is similar to the parent compound and provides a reliable method for quantitative analysis [28].

    Fluorine-19 nuclear magnetic resonance spectroscopy provides distinctive spectroscopic signatures due to the two fluorine atoms at the 2' position [9]. The fluorine nuclear magnetic resonance spectrum typically displays multiple peaks reflecting the chemical environment and coupling patterns of the geminal fluorine atoms [9]. Chemical shift assignments have been established at approximately -115.70, -116.12, -116.95, and -117.08 parts per million for the difluoro substitution pattern [9].

    Carbon-13 nuclear magnetic resonance spectroscopy benefits from the isotopic enrichment, providing enhanced signal intensity for the labeled carbon position [18] [19]. This enhanced sensitivity facilitates structural characterization and enables quantitative analysis in complex biological matrices [18]. Nitrogen-15 nuclear magnetic resonance spectroscopy, while challenging due to the low gyromagnetic ratio of nitrogen-15, provides valuable information about the electronic environment of the labeled nitrogen atoms [22].

    The isotopic labeling pattern creates characteristic mass spectral fragmentation patterns that enable unambiguous identification and quantification [14]. Liquid chromatography-mass spectrometry methods have been developed that exploit these unique isotopic signatures for analytical applications [9] [14]. The enhanced mass spectral sensitivity allows detection limits as low as 0.2 ng/mg tissue for biological samples [14].

    Spectroscopic ParameterValue/Characteristic
    UV λmax~258 nm
    19F NMR Chemical Shifts-115.70, -116.12, -116.95, -117.08 ppm
    Melting Point132-139°C
    AppearanceWhite to off-white solid
    Mass Spectral Base Peakm/z 267.16

    Synthetic Routes

    Chemical Synthesis Approaches

    The synthesis of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 involves multiple strategic approaches, each with distinct advantages and limitations. The primary methodologies can be categorized into nucleophilic and electrophilic fluorination techniques, glycosylation reactions, and direct modification of preformed nucleosides [1] [2].

    Nucleophilic Fluorination Methods

    Nucleophilic fluorination represents the most widely employed approach for introducing fluorine atoms into nucleoside structures. Common nucleophilic fluorinating agents include alkali metal fluorides such as potassium fluoride and cesium fluoride, tetraalkylammonium fluorides like tetrabutylammonium fluoride, and fluoride sources combined with crown ethers or phase-transfer catalysts [1]. The reaction typically proceeds through substitution of a suitable leaving group with a fluoride ion, offering straightforward implementation and broad applicability across various substrates.

    Electrophilic Fluorination Approaches

    Electrophilic fluorination utilizes reagents that deliver fluorine as an electrophile, enabling the synthesis of complex fluorinated nucleosides. Key electrophilic fluorinating agents include fluorine gas, N-fluorobenzenesulfonimide, and Selectfluor [1]. While these methods can produce sophisticated fluorinated structures, they often require harsh reaction conditions and careful handling due to the high reactivity of electrophilic fluorinating species.

    Diethylaminosulfur Trifluoride Methodology

    Diethylaminosulfur trifluoride has emerged as an optimal fluorinating agent for many nucleoside substrates [3]. Research demonstrates that DAST provides superior results compared to alternative fluorinating reagents, particularly when applied to appropriately protected sugar derivatives. The fluorination process using DAST requires careful optimization of reaction conditions, including temperature control and substrate preparation [3].

    Vorbrüggen Glycosylation Strategy

    The Vorbrüggen glycosylation approach offers excellent stereocontrol in nucleoside synthesis. This methodology employs trimethylsilyl triflate as an activator and silylated nucleobases to achieve high β-selectivity and good overall yields [3]. However, successful implementation typically requires the introduction of protecting groups at strategic positions, such as the 2' position of the sugar moiety.

    Direct Fluorination versus Convergent Assembly

    Two fundamental strategies exist for fluorinated nucleoside synthesis: direct fluorination of preformed nucleosides and convergent assembly from fluorinated sugar components with appropriate heterocyclic bases [2] [4]. Direct fluorination maintains the original stereochemical configuration but may involve lengthy synthetic sequences. Convergent assembly allows access to diverse fluorinated nucleosides but often suffers from poor stereoselectivity during glycosylation unless the carbohydrate possesses a directing group at the C2 position [2].

    Enzymatic Synthesis Methods

    Enzymatic approaches offer complementary strategies for fluorinated nucleoside synthesis, providing advantages in terms of stereoselectivity and mild reaction conditions. Several enzyme classes have demonstrated utility in fluorinated nucleoside preparation [5] [6] [7].

    Purine Nucleoside Phosphorylase Applications

    Purine nucleoside phosphorylase catalyzes the reversible phosphorolysis of purine nucleosides to form glycosidic bonds with high stereoselectivity [5]. This enzyme exhibits remarkable tolerance for substrate modifications, enabling the synthesis of fluorinated purine nucleosides through transglycosylation reactions. Studies demonstrate that purine nucleoside phosphorylase can achieve conversion rates ranging from 40 to 88% when utilizing fluorinated purine bases and appropriate ribose donors [5] [7].

    The enzyme demonstrates loose selectivity, accommodating pyrimidine bases with halogen substitutions at the 5-position with moderate yields of 52-73% [5]. For bulky substrates, the addition of polar solvents such as dimethyl sulfoxide significantly enhances reaction yields, reaching up to 74% for sterically demanding purine derivatives.

    Nucleoside Phosphorylase Systems

    Various nucleoside phosphorylases contribute to fluorinated nucleoside synthesis through phosphorolysis and synthetic reactions [6]. These enzymes enable the preparation of 2-fluoroadenosine and 2-fluorocordycepin through chemo-enzymatic methods, achieving conversions of 46-88% and yields of 40-55% when starting from fluorinated sugar phosphates and appropriate fluorinated bases [7].

    Metabolic Enzyme Considerations

    Cytidine deaminase plays a crucial role in the metabolic conversion of gemcitabine to 2',2'-difluoro-2'-deoxyuridine in hepatic tissue [8]. This enzymatic transformation represents a key step in the metabolic pathway of fluorinated nucleoside analogs and influences the design of synthetic approaches for labeled variants.

    Incorporation of Stable Isotopes

    13C Labeling Strategies

    Carbon-13 incorporation into nucleoside structures requires strategic planning to achieve high isotopic enrichment while maintaining synthetic efficiency. Multiple methodologies exist for introducing 13C labels at specific positions within the nucleoside framework [9] [10].

    Kiliani-Fischer Synthesis Approach

    The Kiliani-Fischer synthesis represents an economical method for introducing 13C labels into carbohydrate precursors [11]. This approach utilizes K13CN condensation with appropriate aldose precursors, such as D-erythrose, to generate 13C-labeled ribose and arabinose epimers in excellent yields. Efficient separation of the two aldose epimers can be achieved through novel ion-exchange methods using samarium(III) ions, enabling selective 13C incorporation into specific sugar configurations [11].

    Base-Specific 13C Labeling

    Carbon-13 incorporation into nucleobase components follows established synthetic pathways adapted for isotopic labeling [10]. For pyrimidine bases, 13C labels can be introduced at positions C2, C4, C5, and C6 through appropriate precursor selection. Purine bases accommodate 13C labeling at positions C2, C4, C5, C6, and C8, with the C8 position being particularly accessible through specialized synthetic routes [10].

    Sugar Ring 13C Incorporation

    Ribose and deoxyribose components can accommodate 13C labels at all five carbon positions (C1', C2', C3', C4', C5') [10]. Uniform 13C5 labeling of ribose can be achieved starting from 13C6-labeled glucose through established carbohydrate chemistry. Selective labeling at specific positions requires targeted synthetic approaches, with C1' labeling being particularly valuable for nuclear magnetic resonance applications [12] [13].

    15N Incorporation Methods

    Nitrogen-15 labeling strategies focus on introducing isotopic labels into the heterocyclic base components of nucleosides, targeting specific nitrogen positions to maximize analytical utility [14] [15].

    Urea-Based 15N Introduction

    The incorporation of 15N labels often utilizes [15N2]urea as an economical nitrogen source [11]. This approach enables simultaneous labeling of multiple nitrogen positions within pyrimidine and purine bases. The synthetic methodology typically involves cyclization reactions under controlled conditions to ensure high isotopic incorporation efficiency.

    Position-Specific 15N Labeling

    Specific nitrogen positions within nucleobases can be selectively labeled through targeted synthetic approaches [14] [15]. For adenosine derivatives, 15N labels can be introduced at the N1, N3, N6, N7, and N9 positions through appropriate precursor selection and synthetic sequences. The methodology often involves enzymatic transglycosylation reactions following chemical synthesis of labeled bases [14].

    Direct Nitrosation and Reduction

    Advanced synthetic strategies employ direct nitrosation followed by reduction to introduce 15N labels at specific positions [14]. This approach enables precise control over labeling patterns and can be combined with 13C labeling strategies to produce multiply-labeled nucleosides for sophisticated analytical applications.

    Production Quality Parameters

    Purity Requirements

    The production of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 demands stringent purity specifications to ensure reliable analytical performance and regulatory compliance [16] [17].

    Chemical Purity Standards

    Standard research-grade isotope-labeled nucleosides typically require chemical purity levels of 95% or higher, with high-grade materials achieving 99% purity or greater [16] [17]. The remaining portion typically consists of closely related structural analogs, such as corresponding nucleoside monophosphates and diphosphates, which must be quantified and controlled to acceptable levels.

    Stereochemical Purity Requirements

    Stereochemical integrity represents a critical quality parameter, with specifications typically requiring 95% or greater β-anomer content [18]. The stereochemical configuration directly impacts biological activity and analytical performance, necessitating rigorous control throughout the synthetic process.

    Impurity Profiling

    Comprehensive impurity profiling identifies and quantifies process-related impurities, degradation products, and synthetic intermediates [16]. Acceptable impurity levels typically fall below 0.5% for individual impurities and 2% for total impurities, with some regulatory applications requiring even more stringent controls.

    Isotopic Enrichment Standards

    Isotopic enrichment specifications ensure the analytical utility of labeled nucleosides for quantitative applications [16] [19].

    Carbon-13 Enrichment Levels

    Carbon-13 enrichment typically achieves 98 atom percent or higher at labeled positions [8] [16]. This high level of isotopic incorporation provides sufficient mass spectral differentiation for quantitative analysis while minimizing natural abundance interference.

    Nitrogen-15 Enrichment Specifications

    Nitrogen-15 enrichment follows similar specifications, with 98 atom percent enrichment representing the standard requirement [16]. The high isotopic purity ensures reliable quantification in biological matrices and enables sensitive detection of low-abundance analytes.

    Multi-Isotope Labeling Considerations

    For compounds containing both 13C and 15N labels, each isotope must achieve the specified enrichment level independently [8]. Cross-contamination between isotopic positions must be minimized to maintain analytical specificity and quantitative accuracy.

    Analytical Characterization of Synthesized Compound

    The comprehensive analytical characterization of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 requires multiple complementary analytical techniques to verify structure, purity, and isotopic enrichment [20] [21].

    High Performance Liquid Chromatography Analysis

    High performance liquid chromatography serves as the primary method for purity assessment and impurity profiling [21] [22]. The technique provides resolution of closely related structural analogs and enables quantification of process-related impurities at the 0.1-1% level. Retention time comparison with authentic standards confirms structural identity, while peak area integration enables accurate purity determination.

    Nuclear Magnetic Resonance Spectroscopy

    Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and stereochemical verification [10] [20]. Carbon-13 and nitrogen-15 enrichment can be directly observed through enhanced signal intensity and characteristic isotopic shifts. Coupling pattern analysis confirms the expected connectivity and stereochemistry, while integration ratios verify isotopic enrichment levels.

    Mass Spectrometric Characterization

    Mass spectrometry enables precise molecular weight determination and isotopic enrichment verification [21] [23]. High-resolution mass spectrometry provides elemental composition confirmation, while tandem mass spectrometry generates characteristic fragmentation patterns for structural verification. Isotopic enrichment can be quantified through comparison of labeled and unlabeled molecular ion intensities.

    Liquid Chromatography-Mass Spectrometry Applications

    Liquid chromatography-mass spectrometry combines chromatographic separation with mass spectrometric detection, enabling trace-level impurity identification and quantification [21]. Multiple reaction monitoring methods provide exceptional sensitivity and specificity for quantitative applications, with detection limits in the femtogram to picogram range.

    Elemental Analysis and Additional Techniques

    Elemental analysis verifies the expected carbon, hydrogen, nitrogen, and fluorine content within specified tolerances [20]. Infrared spectroscopy confirms functional group presence, while ultraviolet-visible spectroscopy enables concentration determination and purity assessment for chromophoric compounds.

    Dates

    Last modified: 08-15-2023

    Explore Compound Types